5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol typically involves the reaction of 4-benzylpiperazine with pyridine-2-thiol in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonyl and thiol groups play a crucial role in these interactions, forming covalent bonds with target molecules and altering their structure and activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A precursor in the synthesis of 5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.
Pyridine-2-thiol: Another precursor used in the synthesis.
N-Benzylpiperazine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiol group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-1H-pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,15-6-7-16(22)17-12-15)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIEZWSRLMUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=S)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168806 | |
Record name | 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852916-96-2 | |
Record name | 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852916-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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